molecular formula C17H18N2O3S B345209 1-(5-Ethyl-2-methoxyphenyl)sulfonyl-2-methylbenzimidazole CAS No. 873671-96-6

1-(5-Ethyl-2-methoxyphenyl)sulfonyl-2-methylbenzimidazole

Cat. No. B345209
CAS RN: 873671-96-6
M. Wt: 330.4g/mol
InChI Key: UKQVTCGBPBKUDY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (in the benzimidazole and phenyl groups), a sulfonyl group (a sulfur atom bonded to two oxygen atoms), and various substituents including an ethyl and a methoxy group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the aromatic rings, the sulfonyl group, and the substituents. The benzimidazole core might participate in reactions typical for aromatic heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors influencing these properties might include the compound’s size, shape, functional groups, and degree of conjugation .

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a chemical reaction), it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

As with any chemical compound, handling “1-(5-Ethyl-2-methoxyphenyl)sulfonyl-2-methylbenzimidazole” would require appropriate safety measures. Without specific information, it’s difficult to comment on the exact safety and hazards associated with this compound .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

1-(5-ethyl-2-methoxyphenyl)sulfonyl-2-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-4-13-9-10-16(22-3)17(11-13)23(20,21)19-12(2)18-14-7-5-6-8-15(14)19/h5-11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQVTCGBPBKUDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2C(=NC3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Ethyl-2-methoxyphenyl)sulfonyl-2-methylbenzimidazole

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